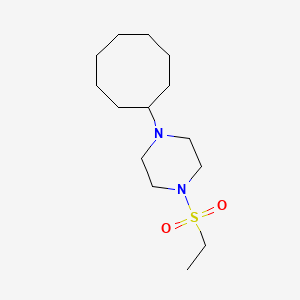
N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MMB-2201, is a synthetic cannabinoid that was first identified in 2014. It belongs to the indole-3-carboxamide family of synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MMB-2201 has gained popularity among recreational drug users due to its potent psychoactive effects, but it also has potential scientific research applications.
Mécanisme D'action
Like other synthetic cannabinoids, N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide binds to the cannabinoid receptors in the brain and body, specifically the CB1 and CB2 receptors. This binding leads to the activation of the endocannabinoid system, which is involved in a variety of physiological processes such as pain sensation, appetite, mood, and memory. This compound has been shown to have a high affinity for the CB1 receptor, which may contribute to its potent psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. These effects include altered perception, mood, and cognition, as well as increased heart rate and blood pressure. This compound has also been shown to have neurotoxic effects, which may contribute to its potential for abuse and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its potency, which allows for the study of the effects of synthetic cannabinoids at lower doses. However, this compound also has limitations, including its potential for abuse and addiction, as well as its neurotoxic effects. These limitations must be taken into account when designing experiments involving this compound.
Orientations Futures
There are several future directions for research involving N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research could focus on the development of safer and more effective synthetic cannabinoids for therapeutic use. Another area of research could focus on the development of new methods for detecting synthetic cannabinoids in biological samples, which could aid in the identification and prevention of synthetic cannabinoid abuse. Additionally, more research is needed to fully understand the long-term effects of synthetic cannabinoid use on the brain and body.
Méthodes De Synthèse
N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a variety of methods, including the condensation of 4-methylphenylacetic acid with 2-methylbenzylamine and subsequent reaction with N-methyl-N-(methylsulfonyl)chloroacetamide. Another method involves the reaction of 4-methylphenylacetic acid with 2-methylbenzylamine and N-(methylsulfonyl)chloroacetamide in the presence of a catalyst.
Applications De Recherche Scientifique
N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has potential scientific research applications in the field of cannabinoid research. It can be used to study the effects of synthetic cannabinoids on the human body, including their effects on the endocannabinoid system. This compound can also be used to study the pharmacokinetics and pharmacodynamics of synthetic cannabinoids, as well as their potential therapeutic uses.
Propriétés
IUPAC Name |
2-(4-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-8-10-17(11-9-14)20(24(3,22)23)13-18(21)19-12-16-7-5-4-6-15(16)2/h4-11H,12-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUROGHQLALPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B5737483.png)
![2-(phenoxymethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5737484.png)


![3-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5737509.png)
![4-bromo-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5737513.png)
![2-(2-thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5737523.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5737533.png)
![3-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5737534.png)


![N-[2-(acetylamino)phenyl]-3-phenylacrylamide](/img/structure/B5737581.png)
